3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide
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Description
“3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide” is a chemical compound with the molecular formula C13H18ClN5O and a molecular weight of 295.77 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide” includes a 1,2,4-triazole ring attached to an adamantane structure . The InChI string representation of the molecule isInChI=1S/C13H16ClN3O2/c14-11-15-7-17(16-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(18)19/h7-9H,1-6H2,(H,18,19)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 295.77 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, a Rotatable Bond Count of 2, and a Topological Polar Surface Area of 68 Ų .Scientific Research Applications
Catalytic Synthesis
1,2,3-triazoles play a crucial role in modern organic chemistry, particularly in the field of catalytic synthesis . They are a versatile framework that can be observed in countless molecules useful in various fields .
Medicine
Triazoles have been widely explored in terms of their usefulness in medicine . They are often used as scaffolds in the development of new drugs due to their ability to bind to various biological targets .
Agriculture
Triazoles also find applications in agriculture . They are used in the synthesis of various agrochemicals, including fungicides and pesticides .
Photochemistry
The triazole ring is a common feature in molecules used in photochemistry . These compounds can absorb light and undergo various photochemical reactions, making them useful in this field .
Green Chemistry
Green Chemistry has shown interest in triazoles due to their synthesis involving environmentally safe methods . This includes the use of nonconventional “green” sources for chemical reactions such as micro-wave, mechanical mixing, visible light, and ultrasound .
Antimicrobial Activity
Compounds containing the triazole moiety have been evaluated for their antimicrobial activity . They have been tested against various bacteria and fungi, showing promising results .
Apoptosis Induction
Some triazole-containing compounds have been found to induce apoptosis in certain cell lines . This makes them potential candidates for the development of new anticancer drugs .
Regioselective Synthesis
Triazoles are involved in the regioselective synthesis of diverse compounds . This property is crucial in the field of synthetic chemistry, where the regioselectivity of reactions often determines the usefulness of a synthetic method .
properties
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O/c14-11-16-7-19(18-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(20)17-15/h7-9H,1-6,15H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIUVLMHHXZHBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
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